4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid
Overview
Description
4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid, also known as DPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrolidine and benzoic acid and has been studied extensively for its unique properties and potential benefits.
Mechanism of Action
The mechanism of action of 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. This compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of certain enzymes, anti-inflammatory properties, and anti-cancer properties. This compound has also been shown to exhibit low toxicity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid in lab experiments is its potential as a scaffold for the development of new drugs. This compound has also been shown to exhibit low toxicity in vitro, making it a potentially safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid, including further investigation into its potential as an inhibitor of certain enzymes, its anti-cancer properties, and its potential as a scaffold for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science.
Scientific Research Applications
4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, this compound has been studied for its potential as an inhibitor of certain enzymes and as a potential anti-cancer agent. In drug design, this compound has been studied for its potential as a scaffold for the development of new drugs. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.
properties
IUPAC Name |
4-[2,5-dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(8-10-15)19(23)24/h2-10,12,16H,11H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQODJOMKRZOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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